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molecular formula C11H20O5 B8382874 Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methanol CAS No. 3969-85-5

Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methanol

Cat. No. B8382874
M. Wt: 232.27 g/mol
InChI Key: NQJMKBQMFSCMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08771917B2

Procedure details

Under nitrogen, 47.0 g of the diisopropylideneribitol isomers (202 mmol, containing ˜59.5 mmol of primary alcohol) was dissolved, along with triethyl amine (16.9 mL, 121 mol, 0.6 eq) and DMAP (396 mg, 3.238 mmol, 0.016 eq), in 225 mL dry dichloromethane. Trityl chloride (22.6 g, 80.9 mmol, 0.4 eq) was taken up in a minimal amount of dry dichloromethane and added dropwise to the stirred reaction solution. The mixture was stirred over night at room temperature. The reaction mixture was poured into a saturated solution of sodium bicarbonate and stirred for 30 min. The mixture was extracted three times with diethyl ether. The pooled organic phases were washed once with brine, dried over magnesium sulfate, concentrated on the rotary evaporator and residual volatiles removed under high vacuum. The residue was distilled at 135-140° C., 1.2-1.6 torr, using Kugelrohr distillation to yield 29.3 g of bis(2,2-dimethyl-1,3-dioxolan-4-yl)methanol as a colorless oil.
Name
diisopropylideneribitol
Quantity
47 g
Type
reactant
Reaction Step One
[Compound]
Name
primary alcohol
Quantity
59.5 mmol
Type
reactant
Reaction Step Two
Quantity
16.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
396 mg
Type
catalyst
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
Quantity
22.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(=[C:4]([OH:16])[C@@H:5]([OH:15])[C@@H:6]([OH:14])[C@@H:7]([OH:13])[C:8](=C(C)C)[OH:9])(C)C.C(N([CH2:22][CH3:23])CC)C.[C:24](Cl)(C1C=CC=CC=1)([C:31]1C=CC=CC=1)[C:25]1C=CC=CC=1.[C:44](=O)(O)[O-].[Na+]>CN(C1C=CN=CC=1)C.ClCCl>[CH3:44][C:22]1([CH3:23])[O:13][CH:7]([CH:6]([CH:5]2[CH2:4][O:16][C:24]([CH3:31])([CH3:25])[O:15]2)[OH:14])[CH2:8][O:9]1 |f:3.4|

Inputs

Step One
Name
diisopropylideneribitol
Quantity
47 g
Type
reactant
Smiles
C(C)(C)=C([C@H]([C@H]([C@H](C(O)=C(C)C)O)O)O)O
Step Two
Name
primary alcohol
Quantity
59.5 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
16.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
396 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
225 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
22.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the stirred reaction solution
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with diethyl ether
WASH
Type
WASH
Details
The pooled organic phases were washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator and residual volatiles
CUSTOM
Type
CUSTOM
Details
removed under high vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 135-140° C.
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)C(O)C1OC(OC1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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